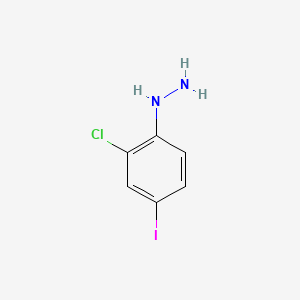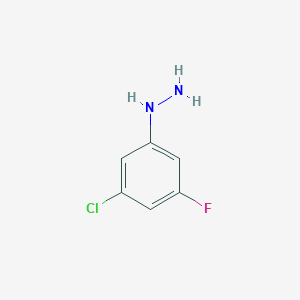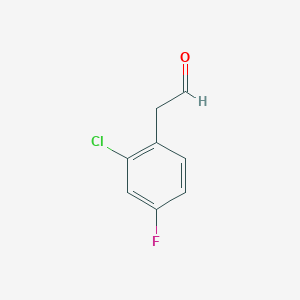![molecular formula C19H15Cl2NO2S B1423861 3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone CAS No. 672949-08-5](/img/structure/B1423861.png)
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone
Vue d'ensemble
Description
The compound “3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone” is also known as Odevixibat . It is an orally active, potent and selective ileal bile acid transporter (IBAT; ASBT; SLC10A2) inhibitor .
Synthesis Analysis
The synthesis of similar compounds involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The 2-(3,4–dichlorobenzyl)-1H-benzimidazole was synthesized by direct condensation of carboxylic acids with benzene-1,2-diamine catalyst by boron acid .Molecular Structure Analysis
The molecular structure of similar compounds has been established by X-ray crystallography . The unit cell of a similar compound has a monoclinic Pn symmetry with the cell parameters a = 9.581 (3), b = 12.217 (4), c = 11.072 (3) Å, β = 92.584 (4)°, and Z = 4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include direct ammoxidation of 2,4-dichlorobenzyl chloride . A novel route to synthesize 2,5-dichlorobenzonitrile was developed, and 2,5-dichlorobenzonitrile was obtained in good yield by subsequent ammoxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 209.46 . The unit cell of a similar compound has a monoclinic Pn symmetry with the cell parameters a = 9.581 (3), b = 12.217 (4), c = 11.072 (3) Å, β = 92.584 (4)°, and Z = 4 .Applications De Recherche Scientifique
Cholestatic Liver Disease Treatment
This compound has been identified as an active ingredient in medications like Odevixibat , which is used to treat cholestatic liver diseases . It functions by inhibiting the ileal bile acid transporter (IBAT), which plays a crucial role in the reabsorption of bile acids from the intestine. By blocking this transporter, Odevixibat reduces the bile acid pool, alleviating symptoms associated with cholestatic liver conditions.
Sclerosing Cholangitis
The compound has shown promise in the treatment of primary sclerosing cholangitis, a chronic liver disease characterized by progressive inflammation and scarring of the bile ducts . Its mechanism of action in this application is similar to that in cholestatic liver diseases, where it helps to mitigate bile duct injury and liver damage.
Synthesis of Benzothiadiazepine Derivatives
It serves as a precursor in the synthesis of benzothiadiazepine derivatives. These derivatives have various therapeutic applications, including antitumor effects, and are part of a broader class of compounds that have been studied for their potential in treating a range of diseases .
Pyridopyrimidine Derivatives Synthesis
The compound’s pyridinone core is structurally related to pyridopyrimidines, which are of significant interest due to their therapeutic potential. Pyridopyrimidines have been used in the development of drugs for various conditions, including cancer and inflammatory diseases .
Mécanisme D'action
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(3-methylsulfanylphenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2S/c1-25-15-4-2-3-14(11-15)22-8-7-18(23)16(19(22)24)9-12-5-6-13(20)10-17(12)21/h2-8,10-11,23H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOGUHJNJTYKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



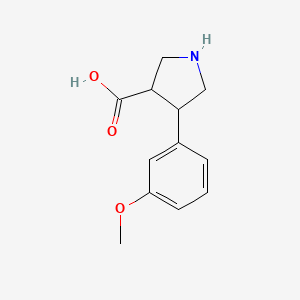

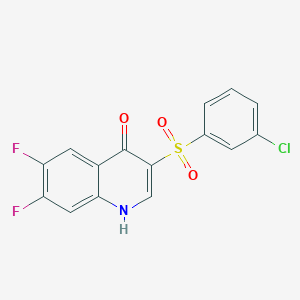

![O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester](/img/structure/B1423783.png)
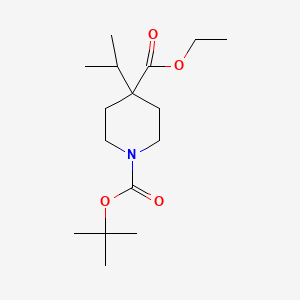

![6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1423787.png)

